![molecular formula C23H23N3O7S2 B12470098 N~2~-1,3-benzodioxol-5-yl-N-{4-[(2-methylphenyl)sulfamoyl]phenyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B12470098.png)
N~2~-1,3-benzodioxol-5-yl-N-{4-[(2-methylphenyl)sulfamoyl]phenyl}-N~2~-(methylsulfonyl)glycinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~2~-1,3-benzodioxol-5-yl-N-{4-[(2-methylphenyl)sulfamoyl]phenyl}-N~2~-(methylsulfonyl)glycinamide is a complex organic compound that has garnered interest due to its potential applications in various scientific fields. This compound features a benzodioxole moiety, a sulfonamide group, and a glycinamide backbone, making it a unique structure with diverse chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N2-1,3-benzodioxol-5-yl-N-{4-[(2-methylphenyl)sulfamoyl]phenyl}-N~2~-(methylsulfonyl)glycinamide typically involves multiple steps:
Formation of Benzodioxole Moiety: The benzodioxole ring can be synthesized from catechol and disubstituted halomethanes under specific conditions.
Introduction of Sulfonamide Group: The sulfonamide group is introduced through a reaction between the benzodioxole derivative and 4-[(2-methylphenyl)sulfamoyl]phenyl chloride in the presence of a base.
Formation of Glycinamide Backbone: The final step involves coupling the intermediate with methylsulfonyl glycine using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors for better control over reaction conditions and yields.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety.
Reduction: Reduction reactions can target the sulfonamide group, converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the glycinamide backbone.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the benzodioxole ring.
Reduction: Amines derived from the sulfonamide group.
Substitution: Substituted glycinamide derivatives.
科学的研究の応用
N~2~-1,3-benzodioxol-5-yl-N-{4-[(2-methylphenyl)sulfamoyl]phenyl}-N~2~-(methylsulfonyl)glycinamide has several applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer properties due to its ability to induce apoptosis in cancer cells.
Industry: Utilized in the development of new materials with specific chemical properties.
作用機序
The compound exerts its effects primarily through interaction with specific molecular targets:
Enzyme Inhibition: It can inhibit enzymes by binding to their active sites.
Apoptosis Induction: In cancer cells, it induces apoptosis by disrupting the cell cycle and promoting cell death.
類似化合物との比較
Similar Compounds
1,3-Benzodioxole: A simpler structure with similar chemical properties.
N-(1,3-benzodioxol-5-yl)-2,2,2-trifluoroacetamide: Another derivative with different functional groups.
Uniqueness
N~2~-1,3-benzodioxol-5-yl-N-{4-[(2-methylphenyl)sulfamoyl]phenyl}-N~2~-(methylsulfonyl)glycinamide stands out due to its combination of a benzodioxole moiety, sulfonamide group, and glycinamide backbone, which confer unique chemical and biological properties.
特性
分子式 |
C23H23N3O7S2 |
|---|---|
分子量 |
517.6 g/mol |
IUPAC名 |
2-[1,3-benzodioxol-5-yl(methylsulfonyl)amino]-N-[4-[(2-methylphenyl)sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C23H23N3O7S2/c1-16-5-3-4-6-20(16)25-35(30,31)19-10-7-17(8-11-19)24-23(27)14-26(34(2,28)29)18-9-12-21-22(13-18)33-15-32-21/h3-13,25H,14-15H2,1-2H3,(H,24,27) |
InChIキー |
MQHBNYSMLRRYCE-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CN(C3=CC4=C(C=C3)OCO4)S(=O)(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


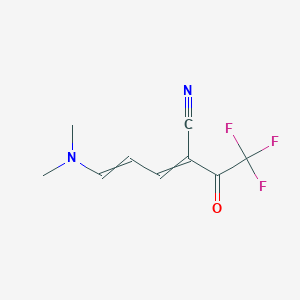
![2-Methylpropyl 3-({4-[2-(3-methoxyphenyl)-2-oxoethoxy]-4-oxobutanoyl}amino)benzoate](/img/structure/B12470022.png)
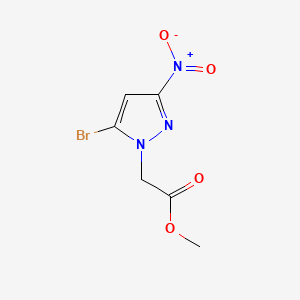
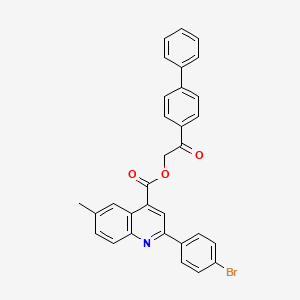
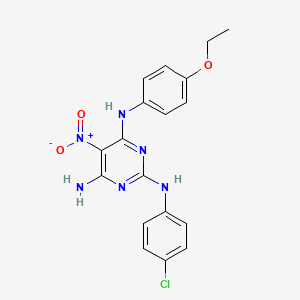
![N~2~-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(5-chloro-2-methylphenyl)glycinamide](/img/structure/B12470049.png)
![3-chloro-4-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethoxy}-N-(2-methoxyethyl)benzenesulfonamide](/img/structure/B12470062.png)
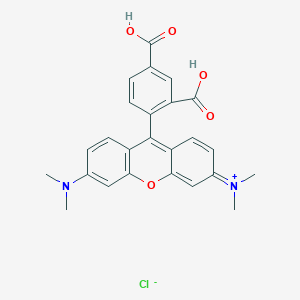
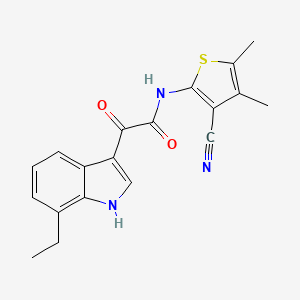
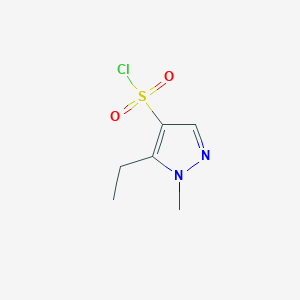
![3-({6-[(2,4-dimethoxyphenyl)amino]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}amino)propan-1-ol](/img/structure/B12470082.png)
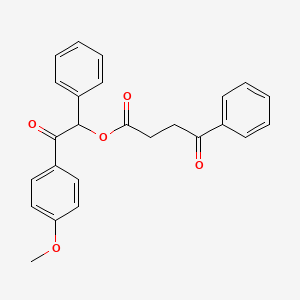
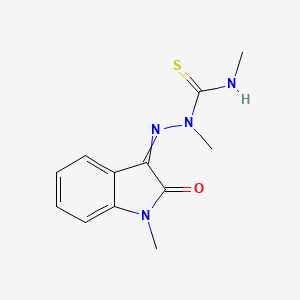
![3-(azepan-1-ylsulfonyl)-N-[2-(4-methoxyphenyl)ethyl]-4-methylbenzamide](/img/structure/B12470092.png)
